4-tert-butyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine
Description
4-tert-butyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group at position 4, a methyl group at position 2, and a piperazine moiety at position 4. The piperazine is further functionalized with a 3-methyl-1,2,4-thiadiazole ring. This structure combines aromaticity, steric bulk (tert-butyl), and a sulfur-containing heterocycle, making it a candidate for exploration in medicinal chemistry or materials science. The compound’s structural determination likely employs crystallographic methods such as those enabled by the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
5-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6S/c1-11-17-13(16(3,4)5)10-14(18-11)21-6-8-22(9-7-21)15-19-12(2)20-23-15/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYMSHBTHZHNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a synthetic derivative that incorporates both pyrimidine and thiadiazole moieties. This combination suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its efficacy against various diseases, particularly cancer.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes:
- A pyrimidine core, known for its role in nucleic acid structure and function.
- A thiadiazole ring that contributes to various biological activities.
- A piperazine group, enhancing its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and pyrimidine structures. For instance, derivatives of thiadiazole have shown significant activity against human breast cancer cells. In one study, compounds similar to the target compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | T47D (breast cancer) | 18 | PARP1 inhibition |
| 23 | HT-29 (colon cancer) | 1.16 | Antiproliferative |
The proposed mechanism for the anticancer activity involves:
- Inhibition of PARP1 : Compounds similar to this compound have been documented to inhibit PARP1 activity, which is crucial in DNA repair processes. This inhibition leads to increased DNA damage in cancer cells .
- Induction of Apoptosis : The activation of caspases and phosphorylation of H2AX have been observed, indicating that these compounds can trigger programmed cell death pathways .
Antimicrobial Properties
Compounds with thiadiazole rings are also noted for their antimicrobial properties. They exhibit activity against a range of pathogens, suggesting that similar derivatives could be developed as broad-spectrum antibiotics .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen Type | Activity |
|---|---|---|
| Compound A | Bacterial | Effective |
| Compound B | Fungal | Moderate |
Neuropharmacological Effects
Some derivatives have been studied for their effects on neurotransmitter systems. For example, piperazine-containing compounds can act as modulators at various receptor sites, potentially providing therapeutic effects for neurological disorders .
Case Studies
- Breast Cancer Study : A recent study evaluated a series of thiadiazole derivatives for their anticancer properties. The results indicated that specific modifications to the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain substitutions on the thiadiazole ring improved antibacterial activity .
Scientific Research Applications
Medicinal Chemistry
4-tert-butyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine has shown potential as a lead compound in drug development due to its biological activity. Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial and anticancer properties. For instance, compounds containing thiadiazole rings have been studied for their ability to inhibit cell proliferation in various cancer cell lines .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens. The incorporation of the thiadiazole moiety enhances the compound's efficacy against both gram-positive and gram-negative bacteria. Research has reported that modifications to the piperazine structure can further optimize antimicrobial activity .
Agricultural Chemistry
This compound can also be explored for its potential use as a pesticide or herbicide. The thiadiazole ring is known for its biological activity in plant protection agents, and modifications to the compound could lead to new agrochemicals that target specific pests while minimizing environmental impact.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment with the compound resulted in significant cell death and reduced proliferation rates compared to untreated controls. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating its potential as a therapeutic agent against bacterial infections .
Industrial Applications
In addition to its medicinal applications, this compound may find utility in material science as a precursor for synthesizing novel polymers or materials with specific properties due to its unique chemical structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidine derivatives linked to piperazine-heterocycle systems.
Table 1: Structural and Molecular Comparison
Key Findings:
In contrast, BK79957 substitutes sulfur with oxygen in a 1,2,4-oxadiazole, which may enhance hydrogen-bonding capacity but reduce lipophilicity . The pyrimido-pyridazinone derivative from replaces the thiadiazole/oxadiazole with a fused pyridazinone system, altering electron distribution and steric accessibility .
BK79957 uses a cyclobutyl group, which balances rigidity and lipophilicity . The methyl group on the target’s thiadiazole may enhance bioavailability by modulating steric hindrance, whereas halogenated aryl groups in the pyrimido-pyridazinone derivative () prioritize target-specific binding .
Molecular Weight and Implications: The target compound (332.48 g/mol) and BK79957 (314.39 g/mol) fall within the typical range for drug-like molecules (<500 g/mol). The pyrimido-pyridazinone derivative (434.28 g/mol) exceeds this range, which may limit its pharmacokinetic profile .
Research Implications
- Thiadiazole vs. Oxadiazole : Sulfur in the thiadiazole may confer higher membrane permeability compared to oxygen in oxadiazoles, though oxygen’s electronegativity could improve target affinity .
- Substituent Design : The tert-butyl group’s steric bulk contrasts with the cyclobutyl’s conformational flexibility, suggesting divergent applications—e.g., tert-butyl for CNS-targeting compounds (blood-brain barrier penetration) and cyclobutyl for peripheral targets .
- Piperazine Linkers : The piperazine moiety in all compared compounds enhances solubility and serves as a spacer, aligning heterocycles for optimal interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques.
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., tert-butyl, thiadiazole, and piperazine groups).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns, particularly for sulfur-containing thiadiazole moieties.
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsion angles, critical for validating stereoelectronic effects in the piperazine-pyrimidine core .
Q. How can synthetic routes be optimized for this compound?
- Methodological Answer : Key steps include:
- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during piperazine functionalization. Example: Boc-protected intermediates can be deprotected under acidic conditions (e.g., TFA) .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure fractions. Monitor via TLC with UV visualization.
- Yield Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) for thiadiazole coupling. For example, DMF at 80°C may enhance nucleophilic substitution efficiency .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : X-ray diffraction data (e.g., space group , unit cell parameters ) reveal intermolecular interactions:
- Hydrogen Bonding : Analyze H-bond networks between pyrimidine N-atoms and proximal H-donors (e.g., methyl groups).
- π-π Stacking : Thiadiazole and pyrimidine rings may stack at 3.4–3.8 Å distances, affecting solubility and melting points .
- Thermal Stability : Correlate crystallographic data with thermogravimetric analysis (TGA) to predict decomposition thresholds (e.g., tert-butyl groups decompose above 200°C) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Chromatographic Separation : Use reversed-phase HPLC with a C18 column and mobile phase buffered at pH 6.5 (ammonium acetate/acetic acid) to resolve polar metabolites.
- Detection : Optimize UV detection at 254 nm (π→π* transitions in pyrimidine) or employ LC-MS/MS for enhanced specificity in complex samples .
- Matrix Effects : Perform spike-and-recovery experiments in plasma/liver homogenates to assess ionization suppression/enhancement in ESI-MS .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., kinase domains). Parameterize the thiadiazole’s sulfur atom for charge distribution.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazine flexibility and ligand-receptor stability under physiological conditions .
- QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends across analogs .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor via LC-HRMS for hydroxylated or cleaved products.
- Biotic Degradation : Use soil microcosms with LC-MS/MS to identify microbial metabolites (e.g., piperazine ring oxidation).
- Ecotoxicity Assays : Apply OECD Test Guideline 201 (algae growth inhibition) to evaluate EC50 values .
Contradictions and Considerations
- Stereochemical Variants : and highlight divergent synthetic routes (e.g., Boc protection vs. direct alkylation). Researchers should validate regioselectivity via -NMR coupling constants.
- Thermal Data Interpretation : reports thermal stability up to 250°C, but tert-butyl decomposition observed in other studies (e.g., ) suggests batch-specific variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
